D-Arginine methyl ester hydrochloride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

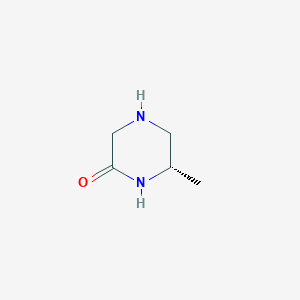

D-Arginine methyl ester hydrochloride is a derivative of the amino acid arginine . It is a white to off-white powder . It is used in various fields due to its excellent surface properties and considerable antimicrobial activity .

Synthesis Analysis

The synthesis of D-Arginine methyl ester hydrochloride involves the condensation of an acid chloride, preferably a fatty acid with a number of carbon atoms between 8 and 14, with esterified amino acids, preferably basic-type amino acids, like L-Lysine and L-arginine . The method comprises a first step in which the esterification of the amino acid with an alcohol is performed and a second step for the condensation with a chloride of fatty acid, using Schotten Baumann conditions .Molecular Structure Analysis

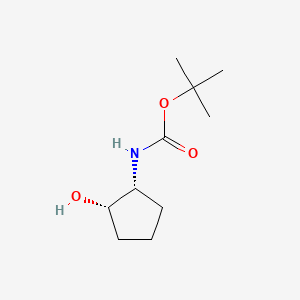

The molecular formula of D-Arginine methyl ester hydrochloride is C7H16N4O2·2HCl . The IUPAC name is methyl (2R)-2-amino-5- { [imino (2-oxido-2-oxohydrazino)methyl]amino}pentanoate hydrochloride .Chemical Reactions Analysis

D-Arginine methyl ester hydrochloride can be used in the transformation of Nα-Cocoyl-L-Arginine ethyl ester, DL-Pyroglutamic acid salt as an inactivator . It can also be used in the preparation of Nα-lauroyl arginine methyl ester Hydrochloride (LAM), in gel emulsions of the system water/C14E4/decane .Physical And Chemical Properties Analysis

D-Arginine methyl ester hydrochloride is a solid at 20 degrees Celsius . It has a molecular weight of 261.15 . It is hygroscopic and should be stored under inert gas .Wissenschaftliche Forschungsanwendungen

Enzyme Kinetics : D-Arginine methyl ester has been used to study the kinetics of enzyme-catalyzed hydrolysis. Goto (1980) investigated the hydrolysis of dansyl-D-arginine methyl ester (D-DAME) by trypsin and found that the enzyme-substrate complex undergoes significant conformational changes, indicating the complexity of the hydrolysis mechanism (Goto, 1980).

Free Radical Scavenging : Rehman et al. (1997) studied the scavenging properties of various arginine derivatives, including D-Arginine, on hydroxyl radicals. Their findings suggest that D-Arginine can act as an effective scavenger of these reactive species (Rehman, Whiteman, & Halliwell, 1997).

Pharmacological Effects : Giraldelo et al. (1994) explored the effects of D-Arginine on rat paw edema and found that it had no significant impact on the oedematogenic responses induced by certain agents, suggesting its limited role in these specific inflammatory processes (Giraldelo et al., 1994).

Surfactant Properties : Shahzadi et al. (2019) synthesized arginine-based cationic surfactants and evaluated their biodegradability and cytotoxicity. Their work highlights the potential use of arginine esters as alternative surfactants in drug formulation, particularly in hydrophobic ion pairing with hydrophilic drugs (Shahzadi et al., 2019).

Role in Learning and Memory : Yamada et al. (1995) investigated the effects of NG-nitro-L-arginine methyl ester, a related compound, on learning and memory in rats, providing insights into the broader implications of arginine derivatives in neurological processes (Yamada et al., 1995).

Safety and Hazards

Eigenschaften

IUPAC Name |

methyl (2R)-2-amino-5-(diaminomethylideneamino)pentanoate;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H16N4O2.ClH/c1-13-6(12)5(8)3-2-4-11-7(9)10;/h5H,2-4,8H2,1H3,(H4,9,10,11);1H/t5-;/m1./s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XKVHMRBXIJTLBM-NUBCRITNSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C(CCCN=C(N)N)N.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)[C@@H](CCCN=C(N)N)N.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H17ClN4O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

224.69 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

D-Arginine methyl ester hydrochloride | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Methyl 1h-pyrrolo[2,3-c]pyridine-4-carboxylate](/img/structure/B1149291.png)